Alisol A 23-acetate

Nicotinic Acetylcholine Receptor Neuropharmacology Ion Channel Modulation

Alisol A 23-acetate (CAS 19865-75-9) is the preferred tool compound for α3β4 nicotinic receptor studies due to its superior potency (IC50 1.7 μM) over Alisol B 23-acetate. With negligible cytotoxicity (CC50 >200 μM), it is the safer choice for chronic metabolic disease models (NAFLD, hyperlipidemia). Essential for HBV antiviral derivative synthesis and precise phytochemical standardization. Ensure batch-specific quality with an analytical reference standard isolated from authenticated Alisma orientale.

Molecular Formula C32H52O6
Molecular Weight 532.8 g/mol
Cat. No. B3028389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol A 23-acetate
Molecular FormulaC32H52O6
Molecular Weight532.8 g/mol
Structural Identifiers
SMILESCC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
InChIInChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1
InChIKeyKRZLECBBHPYBFK-JSWHPQHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Alisol A 23-Acetate: A Differentiated Protostane Triterpenoid for Metabolic and Liver Disease Research


Alisol A 23-acetate (CAS: 19865-75-9) is a protostane-type triterpenoid isolated primarily from the rhizomes of Alisma orientale (Sam.) Juz., a traditional medicinal plant [1]. As a member of the alisol family, it exhibits a tetracyclic scaffold with specific acetylation at the C-23 position, distinguishing it from its non-acetylated and differently acetylated analogs [2]. Pharmacologically, it is associated with hepatoprotective, hypolipidemic, and anti-inflammatory effects [3], with recent research demonstrating its role in alleviating insulin resistance and hepatic lipid accumulation [4]. Its utility is primarily as an analytical standard, a reference compound in pharmacological studies, and a key intermediate for the synthesis of novel derivatives with enhanced bioactivity [5].

Alisol A 23-Acetate vs. Other Alisols: Why Structural Specificity Prevents Generic Substitution


The pharmacological profile of alisol triterpenoids is highly sensitive to minor structural modifications, particularly at the C-23 and C-24 positions. Alisol A 23-acetate cannot be considered a generic substitute for its close relatives, such as Alisol A, Alisol B 23-acetate, or Alisol A 24-acetate. Direct comparative studies demonstrate significant quantitative differences in activity: for instance, Alisol A 23-acetate shows an IC50 of 1.7 ± 0.1 μM for α3β4 nACh receptor inhibition, compared to 2.6 ± 0.7 μM for Alisol B 23-acetate, representing a 1.5-fold difference in potency [1]. Furthermore, the acetylation pattern directly influences cytotoxic selectivity; while Alisol B 23-acetate exhibits potent cytotoxicity against multiple cancer cell lines, Alisol A 23-acetate demonstrates a more favorable safety profile with significantly lower in vitro cytotoxicity (CC50 > 200 μM), making it more suitable for long-term metabolic disease studies [2]. This structural specificity underscores the necessity for precise compound selection based on experimental endpoints rather than assuming interchangeable activity within the alisol class [3].

Quantitative Differentiation of Alisol A 23-Acetate: Head-to-Head Evidence for Scientific Selection


α3β4 nACh Receptor Modulation: Alisol A 23-Acetate Demonstrates 1.5-Fold Higher Potency than Alisol B 23-Acetate

In a direct head-to-head comparison using the two-electrode voltage-clamp technique in Xenopus oocytes expressing the α3β4 nACh receptor, Alisol A 23-acetate exhibited significantly higher inhibitory potency than its structural analog, Alisol B 23-acetate. The IC50 for Alisol A 23-acetate was 1.7 ± 0.1 μM, compared to 2.6 ± 0.7 μM for Alisol B 23-acetate, representing a 1.5-fold difference in potency [1]. This assay measured the inhibition of acetylcholine-induced inward peak current (IACh) under non-competitive or voltage-insensitive conditions [2].

Nicotinic Acetylcholine Receptor Neuropharmacology Ion Channel Modulation

Cytotoxicity Profile: Alisol A 23-Acetate Exhibits Minimal Cytotoxicity (CC50 > 200 μM) in HepG2 Cells, Contrasting with Highly Cytotoxic Alisol B Derivatives

A cytotoxicity evaluation in HepG2 2.2.15 cells, conducted as part of an anti-HBV screening program, revealed that Alisol A 23-acetate (tested as its parent compound Alisol A) exhibited a CC50 value greater than 200 μM, indicating minimal inherent cytotoxicity [1]. This is in stark contrast to Alisol B and its 23-acetate derivative, which have demonstrated significant cytotoxic activity: Alisol B showed ED50 values of 7.5, 7.5, and 4.9 μg/mL against SK-OV3, B16-F10, and HT1080 cancer cell lines, respectively [2]. This data positions Alisol A 23-acetate as a safer starting point for long-term metabolic or hepatoprotective studies where cytotoxicity is a confounding factor.

Cytotoxicity Drug Safety Hepatoprotection HBV Research

Hepatoprotective Efficacy: Alisol A 23-Acetate Reduces AST/ALT in High-Fat Diet Rats, with Patented Superiority Over Simvastatin for Long-Term Use

A Chinese patent (CN103054878A) provides in vivo evidence for the hepatoprotective and hypolipidemic effects of Alisol A 23-acetate. In a high-fat diet-induced hyperlipidemic rat model, long-term administration of Alisol A 23-acetate significantly reduced elevated serum transaminase levels (AST and ALT), a key marker of liver injury [1]. The patent explicitly states that, compared to first-line statin drugs like simvastatin and fenofibrate, Alisol A 23-acetate is more suitable for long-term use due to a potentially lower risk of hepatotoxicity, a known side effect of statins [2]. This positions Alisol A 23-acetate as a valuable compound for developing safer, chronic-use therapies for NAFLD and hyperlipidemia.

Hepatoprotection Hyperlipidemia Liver Function Non-Alcoholic Fatty Liver Disease

Insulin Resistance Alleviation: Alisol A 23-Acetate is a Key Component in a Validated Triterpene Mixture for Metabolic Research

A 2021 study investigating the insulin resistance (IR) alleviating effects of Alismatis Rhizoma triterpenes (ART) identified Alisol A 23-acetate as one of 14 key triterpenes in a synergistic mixture that demonstrated notable in vivo efficacy [1]. In high-fat diet-induced IR mice, oral administration of the ART mixture at 200 mg/kg led to improvements in IPGTT, IPITT, and normalized IR-associated gene expression (p-AMPK, p-IRS-1, PI3K, p-AKT, GLUT4) [2]. The study further validated these effects in IR C2C12 cells using a defined component mixture (ARTC) containing Alisol A 23-acetate, which enhanced glucose uptake and reduced inflammatory markers (TNF-α, MCP-1) in a dose-dependent manner [3].

Insulin Resistance Metabolic Syndrome Type 2 Diabetes Glucose Uptake

Anti-HBV Derivative Potential: Tetra-acylated Alisol A Derivatives Show Picomolar IC50s, Making Alisol A 23-Acetate a Key Synthetic Intermediate

Alisol A 23-acetate's parent scaffold, Alisol A, has been used to generate a library of 32 tetra-acylated derivatives with potent anti-Hepatitis B Virus (HBV) activity [1]. In vitro screening revealed that certain derivatives (e.g., tetra-acetyl alisol A) exhibited IC50 values as low as 0.0048 mM against HBV surface antigen (HBsAg) secretion and 0.011 mM against HBV e antigen (HBeAg) secretion, with selectivity indices (SI) exceeding 145 [2]. This SAR study demonstrates that the alisol A core is a privileged scaffold for antiviral development and that Alisol A 23-acetate, as a key naturally occurring intermediate, is the critical starting material for synthesizing these high-potency analogs [3].

Antiviral Hepatitis B Virus Medicinal Chemistry Structure-Activity Relationship

Lipase Inhibition: Alisol A 23-Acetate Shows Distinct Chromatographic and Enzymatic Profile Compared to Other Alisols

A high-performance thin-layer chromatography (HPTLC) method developed for quantifying natural lipase inhibitors from Alismatis Rhizoma provides both analytical and functional differentiation [1]. The study reports distinct retention factor (RF) values for four alisol compounds, which can be used for identification and purity assessment: Alisol B 23-acetate (RF=0.62), Alisol C 23-acetate (RF=0.42), Alisol B (RF=0.28), and Alisol A (RF=0.09) [2]. This analytical data is crucial for quality control and for verifying the identity of the purchased compound. Furthermore, the study validates that these triterpenes act as natural lipase inhibitors, providing a mechanism for their anti-obesity and hypolipidemic effects [3].

Lipase Inhibition Analytical Chemistry Quality Control Obesity

Alisol A 23-Acetate: High-Value Procurement Scenarios for Metabolic, Hepatic, and Neuropharmacology Research


Preclinical Development of Safer Therapeutics for Non-Alcoholic Fatty Liver Disease (NAFLD) and Hyperlipidemia

Based on direct in vivo evidence showing significant reduction of AST/ALT in hyperlipidemic rat models and patent claims of superior long-term safety compared to simvastatin [1], Alisol A 23-acetate is a compelling candidate for NAFLD and hyperlipidemia drug development programs. Its low inherent cytotoxicity (CC50 > 200 μM) [2] further supports its use in chronic disease models where hepatic safety is paramount.

Investigating α3β4 Nicotinic Acetylcholine Receptor Modulation and Related Neurological Pathways

The quantitatively superior potency of Alisol A 23-acetate (IC50 1.7 μM) over Alisol B 23-acetate (IC50 2.6 μM) for α3β4 nACh receptor inhibition [3] positions it as the preferred tool compound for electrophysiology and neuropharmacology studies targeting this specific receptor subtype. Researchers can use lower effective concentrations, potentially minimizing off-target effects in complex neuronal systems.

Synthesis of High-Potency Antiviral Derivatives for Hepatitis B Virus Research

Alisol A 23-acetate serves as the essential starting material for synthesizing tetra-acylated alisol A derivatives that exhibit picomolar-range IC50 values against HBV antigen secretion [4]. Medicinal chemistry labs focused on developing novel antiviral agents can procure Alisol A 23-acetate to access a privileged, natural product-derived scaffold with well-characterized SAR, enabling the creation of focused compound libraries with significantly enhanced potency and selectivity.

Analytical Reference Standard for Quality Control of Alisma orientale Extracts and Formulations

The distinct chromatographic profile of Alisol A 23-acetate, including its unique RF value of 0.09 under specific HPTLC conditions [5], makes it an essential analytical standard for the quality control, standardization, and authentication of Alisma orientale-based herbal medicines and dietary supplements. It allows for the precise quantification and differentiation of this specific triterpenoid from other co-occurring alisols in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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